molecular formula C17H19BrN2OS B11346419 4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11346419
M. Wt: 379.3 g/mol
InChI Key: GAHAKULLMXLRNU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a thiophene ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide derivative followed by the introduction of the pyrrolidine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
  • 4-bromo-1H-pyrazol-1-yl)aniline
  • 5-bromo-2-(pyrrolidin-1-yl)pyridine

Uniqueness

4-bromo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both pyrrolidine and thiophene rings, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H19BrN2OS

Molecular Weight

379.3 g/mol

IUPAC Name

4-bromo-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C17H19BrN2OS/c18-14-7-5-13(6-8-14)17(21)19-12-15(16-4-3-11-22-16)20-9-1-2-10-20/h3-8,11,15H,1-2,9-10,12H2,(H,19,21)

InChI Key

GAHAKULLMXLRNU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CS3

Origin of Product

United States

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